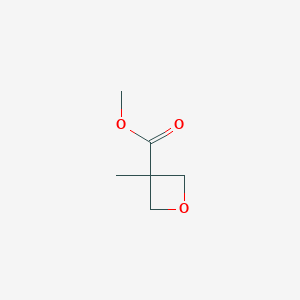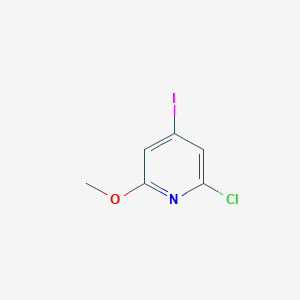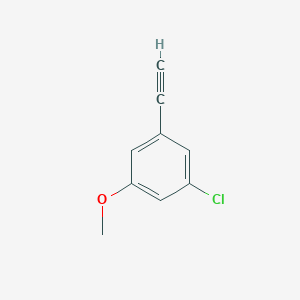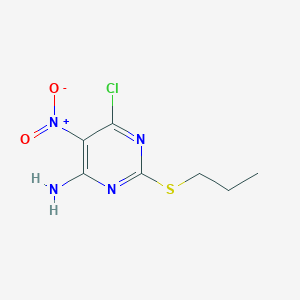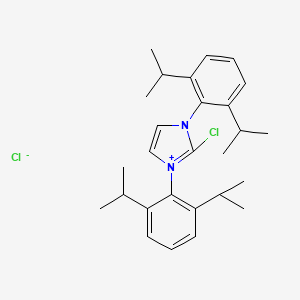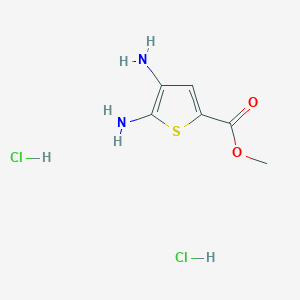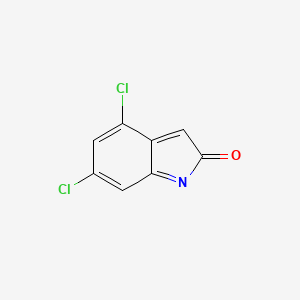
4,6-Dichloro-2H-indol-2-one
Vue d'ensemble
Description
4,6-Dichloro-2H-indol-2-one is a chemical compound with the linear formula C8H3CL2NO . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Application in Pharmaceutical Research
Synthesis of Novel Scaffolds for Kinase Research : Cheung et al. (2001) explored the synthesis of various derivatives of 2H-indol-2-ones, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, as novel scaffolds for kinase research areas in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Generation of Substituted Oxindoles : England et al. (2007) demonstrated the generation of the quasi-antiaromatic 2H-indol-2-one ring system, which undergoes smooth addition of various pi-nucleophiles to afford substituted oxindoles (England, Merey, & Padwa, 2007).
Structural Analysis and Spectroscopic Studies
- Indole Derivatives for Diverse Applications : Tariq et al. (2020) synthesized novel indole derivatives and performed XRD, spectroscopic, and DFT studies, highlighting their applications in various fields, including nonlinear optical (NLO) associated high-tech applications (Tariq et al., 2020).
Pharmaceutical Development and NMDA Receptor Antagonism
- Synthesis of Glycine-Site NMDA Receptor Antagonists : Baron et al. (2005) synthesized a series of 4,6-dichloro-1H-indole-2-carboxylic acid derivatives as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor (Baron et al., 2005).
Catalysis and Synthesis Techniques
- Facile One-Pot Synthesis Techniques : Brahmachari and Banerjee (2014) developed a highly efficient method for one-pot synthesis of indolin-2-ones and acenaphthylen-1(2H)-one derivatives, highlighting an eco-friendly approach using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, to which 4,6-dichloro-2h-indol-2-one belongs, bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the biological activities associated with indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Analyse Biochimique
Biochemical Properties
Indole derivatives, including 4,6-Dichloro-2H-indol-2-one, have been reported to interact with multiple receptors, contributing to their diverse biological activities
Cellular Effects
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Like other indole derivatives, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4,6-dichloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCEJLNDXFTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2Cl)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-83-5 | |
| Record name | 4,6-Dichloro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
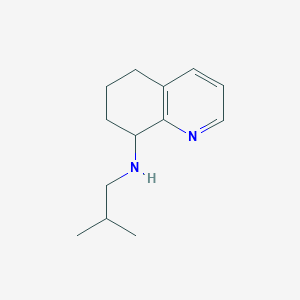
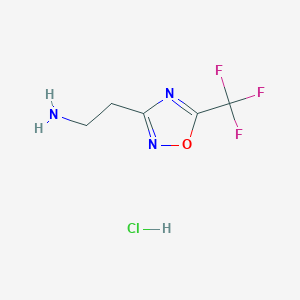
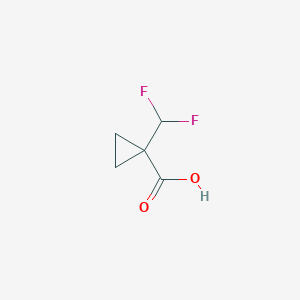
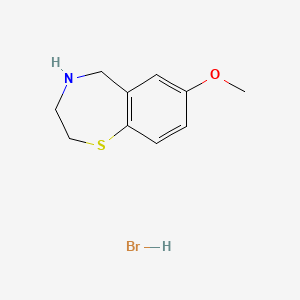
![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)
